molecular formula C10H7BrOS B15163080 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one CAS No. 142074-78-0

3-Bromo-4-methyl-2H-1-benzothiopyran-2-one

Cat. No.: B15163080
CAS No.: 142074-78-0
M. Wt: 255.13 g/mol
InChI Key: ZEAZLEIIPLNKMK-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2H-1-benzothiopyran-2-one is a chemical compound belonging to the class of benzothiopyrans. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a bromine atom, a methyl group, and a benzothiopyran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one typically involves the bromination of 4-methyl-2H-1-benzothiopyran-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2H-1-benzothiopyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 3-substituted-4-methyl-2H-1-benzothiopyran-2-one derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol or alcohol derivatives.

Scientific Research Applications

3-Bromo-4-methyl-2H-1-benzothiopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiopyran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzaldehyde
  • 2H-1-Benzothiopyran-2-one
  • 6-Bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Comparison

Compared to similar compounds, 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one is unique due to the presence of both a bromine atom and a methyl group on the benzothiopyran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

142074-78-0

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

3-bromo-4-methylthiochromen-2-one

InChI

InChI=1S/C10H7BrOS/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3

InChI Key

ZEAZLEIIPLNKMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)SC2=CC=CC=C12)Br

Origin of Product

United States

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